molecular formula C16H23N3O3 B2471486 N1-benzyl-N2-(3-morpholinopropyl)oxalamide CAS No. 312290-95-2

N1-benzyl-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2471486
CAS No.: 312290-95-2
M. Wt: 305.378
InChI Key: VMMHEXGRNMUJFM-UHFFFAOYSA-N
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Description

N1-Benzyl-N2-(3-morpholinopropyl)oxalamide (hereafter referred to as the target compound) is an oxalamide-based nucleating agent (NA) designed to enhance the crystallization efficiency of bio-based polyesters like polyhydroxybutyrate (PHB). Its molecular architecture comprises three key segments (Fig. 1):

  • Benzyl group (green): Enhances solubility in the polymer melt.
  • Oxalamide core (gray): Facilitates hydrogen bonding and self-assembly.
  • Morpholinopropyl chain (red): Balances melting temperature and phase separation behavior .

The compound acts as a heterogeneous nucleating agent by dissolving in the polymer melt at high temperatures and phase-separating upon cooling, thereby reducing the nucleation barrier and accelerating PHB crystallization .

Properties

IUPAC Name

N'-benzyl-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c20-15(16(21)18-13-14-5-2-1-3-6-14)17-7-4-8-19-9-11-22-12-10-19/h1-3,5-6H,4,7-13H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMHEXGRNMUJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(3-morpholinopropyl)oxalamide typically involves the reaction of benzylamine with 3-morpholinopropylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amines to form the desired oxalamide.

  • Step 1: Formation of Oxalyl Chloride Intermediate

      Reagents: Oxalyl chloride, benzylamine, 3-morpholinopropylamine

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at low temperatures (0-5°C) to prevent decomposition of the oxalyl chloride.

  • Step 2: Formation of this compound

      Reagents: Oxalyl chloride intermediate, benzylamine, 3-morpholinopropylamine

      Conditions: The reaction mixture is gradually warmed to room temperature and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxalamide to amine derivatives.

    Substitution: The benzyl and morpholinopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxalamide derivatives with higher oxidation states.

    Reduction: Amine derivatives.

    Substitution: Substituted oxalamide compounds with various functional groups.

Scientific Research Applications

N1-benzyl-N2-(3-morpholinopropyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is investigated for its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Thermal Behavior and Phase Transitions

  • DSC Analysis : The target compound exhibits three endothermic peaks at 59.2°C (hydrogen bond weakening), 147.9°C (structural reorganization), and 203.4°C (melting). These transitions correlate with its ability to dissolve in PHB melts and nucleate crystallization upon cooling .
  • Solid-State NMR : Chemical shift changes in $^{13}\text{C}$ spectra confirm dynamic conformational adjustments during heating, ensuring compatibility with PHB’s crystallization window .

Concentration-Dependent Efficiency

  • At 0.5 wt% , the target compound maximizes PHB’s crystallinity (60–65%) and crystallization temperature ($T_c = 118°C$).
  • Above 0.5 wt%, needle-like aggregates form, reducing nucleation efficiency by lowering the surface-to-volume ratio .

Industrial Relevance

  • The compound enables PHB processing at cooling rates up to 60°C/min, meeting industrial requirements for injection molding and extrusion .
  • Polarized light microscopy confirms uniform spherulitic morphology even at high cooling rates, critical for mechanical performance .

Biological Activity

N1-benzyl-N2-(3-morpholinopropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxalamide structure, which includes a benzyl group and a morpholinopropyl moiety. This specific arrangement allows for versatile interactions with various biological targets, making it a valuable candidate for further research.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, which are critical for its biological effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, highlighting its therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies suggest that it may inhibit the growth of certain bacterial strains, indicating its potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cell Proliferation Assays : In vitro assays demonstrated that treatment with the compound resulted in a significant reduction in cell viability across various cancer cell lines compared to control groups.
  • Mechanistic Studies : Further investigations revealed that this compound induces apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells.
  • Antimicrobial Testing : The compound was tested against several bacterial strains, where it exhibited inhibitory effects, suggesting a potential role in treating bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
N1-benzyl-N2-(2-morpholinopropyl)oxalamideAnticancer, AntimicrobialDifferent morpholine substitution
N1-benzyl-N2-(4-morpholinopropyl)oxalamideLimited studiesVariation in morpholine position
N1-benzyl-N2-(3-piperidinopropyl)oxalamideAnticancerPiperidine instead of morpholine

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